N'-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 8-hydroxyquinoline-2-carbaldehyde and pyridine-4-carbohydrazide. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of 8-hydroxyquinoline-2-carbaldehyde with pyridine-4-carbohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the 8-hydroxyquinoline moiety, which imparts specific chemical and biological properties. This moiety enhances the compound’s ability to form stable metal complexes and contributes to its potential biological activities .
Properties
Molecular Formula |
C16H12N4O2 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-[(E)-(8-hydroxyquinolin-2-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H12N4O2/c21-14-3-1-2-11-4-5-13(19-15(11)14)10-18-20-16(22)12-6-8-17-9-7-12/h1-10,21H,(H,20,22)/b18-10+ |
InChI Key |
QQUJBYPCLIELSF-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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